cis-4-[4-(3-Methoxy-4-nitrophenyl)-1-piperazinyl]adamantan-1-ol
CAS No.:
Cat. No.: VC13746540
Molecular Formula: C21H29N3O4
Molecular Weight: 387.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H29N3O4 |
|---|---|
| Molecular Weight | 387.5 g/mol |
| IUPAC Name | 4-[4-(3-methoxy-4-nitrophenyl)piperazin-1-yl]adamantan-1-ol |
| Standard InChI | InChI=1S/C21H29N3O4/c1-28-19-10-17(2-3-18(19)24(26)27)22-4-6-23(7-5-22)20-15-8-14-9-16(20)13-21(25,11-14)12-15/h2-3,10,14-16,20,25H,4-9,11-13H2,1H3 |
| Standard InChI Key | ZDHGWGVUKXWEQM-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1)N2CCN(CC2)C3C4CC5CC3CC(C5)(C4)O)[N+](=O)[O-] |
| Canonical SMILES | COC1=C(C=CC(=C1)N2CCN(CC2)C3C4CC5CC3CC(C5)(C4)O)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
The molecular formula of cis-4-[4-(3-Methoxy-4-nitrophenyl)-1-piperazinyl]adamantan-1-ol is C₂₁H₂₉N₃O₄, with a molecular weight of 387.47 g/mol . The compound’s structure comprises three distinct moieties:
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Adamantane backbone: A rigid, diamondoid hydrocarbon framework known for enhancing thermal stability and lipid solubility in pharmaceutical agents .
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Piperazine ring: A six-membered diamine ring that facilitates interactions with biological targets, particularly in neurotransmitter systems .
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3-Methoxy-4-nitrophenyl group: An aromatic substituent with electron-withdrawing (-NO₂) and electron-donating (-OCH₃) groups, influencing electronic properties and reactivity .
The stereochemistry of the compound is defined by the cis configuration at the 4-position of the adamantane ring, which dictates spatial orientation and intermolecular interactions . X-ray crystallographic studies of analogous adamantane-piperazine hybrids reveal chair conformations in piperazine rings and equatorial positioning of aromatic substituents, suggesting similar structural behavior in this compound .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₂₉N₃O₄ | |
| Molecular Weight | 387.47 g/mol | |
| Appearance | Light yellow to brown solid | |
| Storage Temperature | Not specified; hygroscopic |
Physicochemical Properties and Stability
The compound’s physicochemical profile is influenced by its hybrid structure:
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Solubility: Limited aqueous solubility due to the hydrophobic adamantane core; enhanced solubility in organic solvents like chloroform or dimethyl sulfoxide (DMSO) .
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Thermal Stability: Adamantane derivatives typically exhibit high melting points (>400 K), though exact values for this compound remain unreported .
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Hygroscopicity: Requires storage under argon or vacuum to prevent degradation, as indicated by packaging specifications for air-sensitive materials .
Comparative analysis with structurally similar compounds, such as 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine (C₁₇H₁₉N₃O₃), highlights the role of the adamantane group in increasing molecular weight by 74.12 g/mol and altering steric interactions .
Future Research Directions
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Toxicological Profiling: Acute and chronic toxicity studies to establish safe handling protocols.
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Synthetic Optimization: Development of catalytic methods to enhance yield and stereoselectivity.
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Biological Screening: Evaluation of antimicrobial, anticancer, and neuropharmacological activities.
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Crystallographic Studies: Determination of precise bond lengths and angles to inform computational modeling .
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